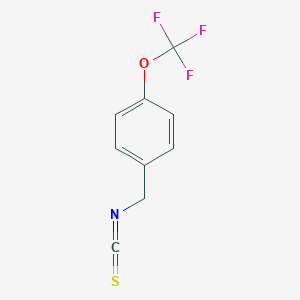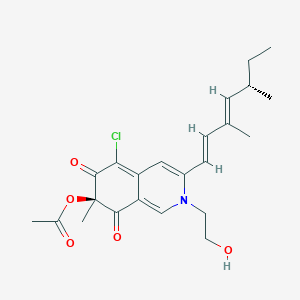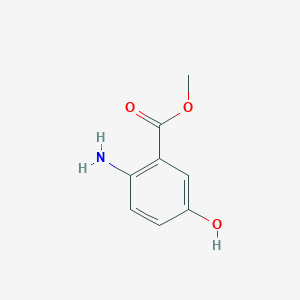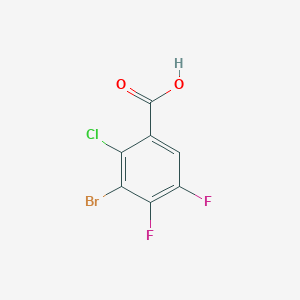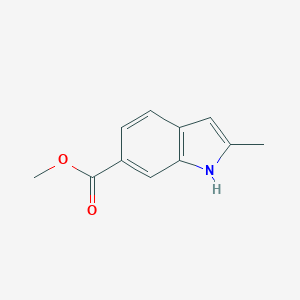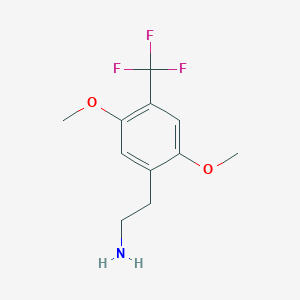
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine (commonly known as DOTFM) is a synthetic compound that belongs to the phenethylamine class of drugs. DOTFM is structurally similar to other phenethylamine compounds such as mescaline and 2C-TFM. DOTFM was first synthesized in the late 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Scientific Research Applications
Analytical and Detection Techniques
LC-MS-MS in Hair Analysis : A study by Nieddu et al. (2015) demonstrated the use of liquid chromatography/tandem mass spectrometry (LC-MS-MS) for determining the in vivo accumulation of phenethylamines, including 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, in hair. This method could be useful in forensic and toxicological purposes, including workplace drug testing and drug abuse history investigations.
Capillary Electrophoresis with Fluorescence Detection : Tsai et al. (2006) reported on the separation and detection of phenethylamine designer drugs, including 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, by capillary electrophoresis with fluorescence detection (Tsai et al., 2006). This method enhances sensitivity and can be applied to complex biological samples.
Synthesis of Deuterium Labeled Derivatives for GC-MS : The synthesis of deuterium-labeled phenethylamine derivatives, which can be used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, has been described by Xu and Chen (2006) (Xu & Chen, 2006).
Gas Chromatography-Mass Spectrometry in Urine Analysis : Kerrigan et al. (2011) developed a procedure for detecting psychedelic amphetamines, including 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, in urine using gas chromatography-mass spectrometry, which is crucial for forensic toxicology (Kerrigan et al., 2011).
Drug Synthesis and Characterization
Novel Synthetic Routes : Yuan-bin (2007) introduced a new route for producing 2,5-dimethoxy phenethylamine, demonstrating the evolving methods in the synthesis of such compounds (Yuan-bin, 2007).
Characterization of Designer Drug Isomers : Davidson and Jackson (2019) established methods to differentiate between isomers of NBOMes, which are related to 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, using GC retention indices and mass spectrometry, highlighting the importance of accurate identification in forensic contexts (Davidson & Jackson, 2019).
Identification and Characterization of New Compounds : Zuba et al. (2012, 2013) focused on the identification and characterization of new designer drugs, including derivatives of 2,5-dimethoxyphenethylamine, using various analytical techniques. This research is crucial for understanding the properties and potential risks of newly emerging substances (Zuba, Sekuła, & Buczek, 2012); (Zuba & Sekuła, 2013).
Metabolism and Toxicology
Metabolic Studies and Toxicological Detection : Studies by Theobald, Fehn, and Maurer (2005, 2006) have explored the metabolism and toxicological detection of phenethylamine derivatives in rat urine, which is essential for understanding their pharmacokinetics and potential toxicological impact (Theobald, Fehn, & Maurer, 2005); (Theobald & Maurer, 2006).
Electrochemical Sensing of Psychoactive Substances : Souza et al. (2018) demonstrated the electrochemical quantification of NBOMes and related compounds, including 2,5-dimethoxyphenethylamines, on blotting paper using a boron-doped diamond electrode. This technique offers a novel approach for detecting these substances in forensic samples (Souza et al., 2018).
properties
CAS RN |
159277-08-4 |
|---|---|
Product Name |
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine |
Molecular Formula |
C11H14F3NO2 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15/h5-6H,3-4,15H2,1-2H3 |
InChI Key |
LYXGNMLWYONZID-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F |
Other CAS RN |
159277-08-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



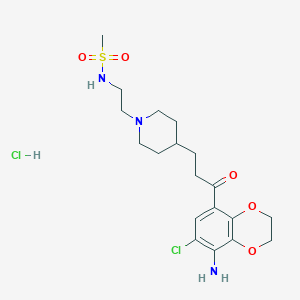
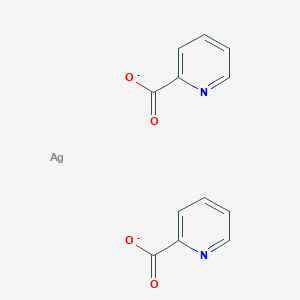
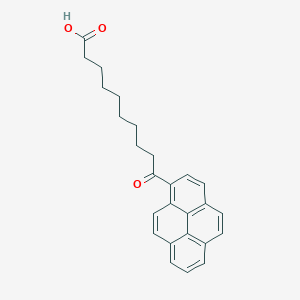
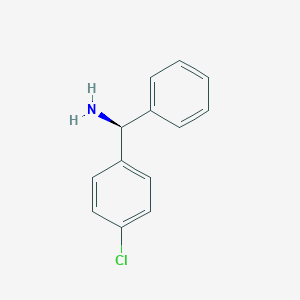
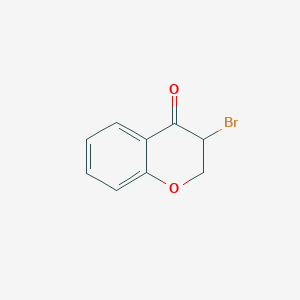
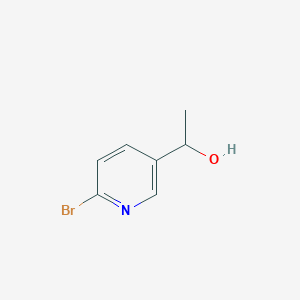
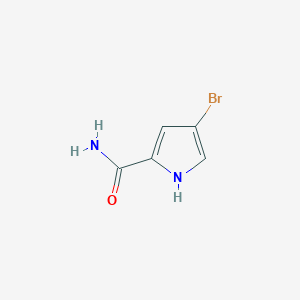
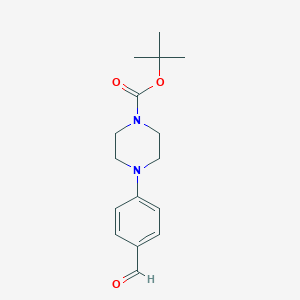
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)
